molecular formula C3H6N2O2 B563276 3-Amino-2-oxazolidinone-d4 CAS No. 1188331-23-8

3-Amino-2-oxazolidinone-d4

Cat. No.: B563276
CAS No.: 1188331-23-8
M. Wt: 106.117
InChI Key: KYCJNIUHWNJNCT-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-oxazolidinone-d4 is a deuterium-labeled derivative of 3-Amino-2-oxazolidinone. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. It is a metabolite of furazolidone, a synthetic nitrofuran antibiotic, and is often used as an indicator for detecting furazolidone residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-oxazolidinone-d4 involves the incorporation of deuterium atoms into the 3-Amino-2-oxazolidinone molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

    Direct Synthesis: This involves the direct incorporation of deuterium during the synthesis of the oxazolidinone ring. The reaction typically involves the cyclization of a deuterated amino alcohol with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions or direct synthesis methods. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-oxazolidinone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted oxazolidinones .

Scientific Research Applications

Analytical Chemistry

3-Amino-2-oxazolidinone-d4 is extensively used as an internal standard in various analytical techniques, including:

  • Mass Spectrometry : It aids in the quantification of furazolidone residues, providing accurate measurements in complex matrices such as food products and biological tissues.
  • Chromatography : Employed in high-performance liquid chromatography (HPLC) to separate and quantify antibiotic residues effectively.

Biological Studies

The compound plays a crucial role in biological research, particularly concerning:

  • Metabolism Studies : It is used to trace the metabolic pathways of nitrofuran antibiotics, helping researchers understand how these compounds are processed within organisms.
  • Antimicrobial Activity Assessment : Studies have shown that this compound exhibits significant biological activity against various bacterial strains, which can be investigated for potential therapeutic applications.

Pharmacokinetic Research

In pharmacokinetics, this compound is utilized to:

  • Understand Drug Distribution : It helps elucidate how furazolidone is distributed and eliminated in the body, providing insights into its pharmacological effects and safety profiles.

Food Safety and Quality Control

The compound is instrumental in ensuring food safety through:

  • Residue Detection : Regulatory bodies utilize it to monitor antibiotic residues in food-producing animals, ensuring compliance with safety regulations. Studies indicate that detecting this compound is more effective than detecting furazolidone itself due to its stability and longer persistence in tissues .

Environmental Monitoring

Research has shown that the use of furazolidone can lead to environmental contamination. Therefore, monitoring its metabolite, this compound, becomes essential for assessing the impact of veterinary pharmaceuticals on ecosystems.

Case Study 1: Detection in Animal Tissues

A study conducted on animal tissues demonstrated that the detection of 3-Amino-2-oxazolidinone (AOZ) was crucial for enforcing bans on furazolidone usage within the European Union. The study found that AOZ residues could be detected up to 21 days after treatment cessation, highlighting its potential as a marker for monitoring drug compliance .

Case Study 2: Development of Immunoassays

Researchers developed an enzyme-linked immunoassay (ELISA) specifically for detecting AOZ residues in prawns. This assay achieved limits of detection as low as 0.05 micrograms per kilogram, underscoring the importance of sensitive detection methods for ensuring food safety .

Case Study 3: Residue Analysis in Fish Feeds

Another study focused on analyzing fish feed samples for furazolidone and its metabolite AOZ using HPLC and LC-MS/MS techniques. The results indicated widespread contamination with AOZ, emphasizing the need for stringent monitoring practices to prevent illegal use of banned substances .

Mechanism of Action

The mechanism of action of 3-Amino-2-oxazolidinone-d4 is primarily related to its role as a metabolite of furazolidone. Furazolidone exerts its effects by inhibiting bacterial enzyme systems, leading to the disruption of bacterial protein synthesis. The deuterium-labeled compound is used to trace and study the metabolic pathways and molecular targets involved in the action of furazolidone .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-oxazolidinone: The non-deuterated form of the compound, used similarly in analytical applications.

    4,4,5,5-Tetradeutero-3-amino-oxazolidin-2-one: Another deuterium-labeled derivative with similar applications.

Uniqueness

3-Amino-2-oxazolidinone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research involving the detection and quantification of antibiotic residues .

Biological Activity

3-Amino-2-oxazolidinone-d4 (AOZ-d4) is a deuterium-labeled derivative of 3-amino-2-oxazolidinone, which is primarily recognized as a metabolite of the veterinary antibiotic furazolidone. This compound has gained attention due to its potential implications in pharmacokinetics, drug monitoring, and its biological activities, particularly in combating antibiotic-resistant bacterial infections.

PropertyValue
Molecular FormulaC₃H₂D₄N₂O₂
Molecular Weight106.117 g/mol
Melting Point62-64 °C
CAS Number1188331-23-8

Research indicates that AOZ-d4 exhibits significant biological activity against various bacterial strains, particularly through mechanisms related to quorum sensing. Quorum sensing is a process by which bacteria communicate and coordinate their behavior based on population density, influencing biofilm formation and virulence factor production.

In a study evaluating a series of oxazolidinone compounds, AOZ-d4 was found to inhibit the quorum-sensing transcriptional regulatory protein CviR, which plays a crucial role in the pathogenicity of Pseudomonas aeruginosa and other bacteria. The inhibition of this pathway can lead to reduced biofilm formation and decreased virulence factor production, making it a promising candidate for treating infections caused by antibiotic-resistant bacteria .

In Vitro Studies

In vitro studies have demonstrated that AOZ-d4 and its derivatives can effectively inhibit the growth of Pseudomonas aeruginosa biofilms. For instance, one derivative (YXL-13) showed an IC₅₀ value of approximately 3.69 μM against biofilm formation and significantly reduced the production of virulence factors such as pyocyanin and elastase .

Residue Detection in Animal Tissues

AOZ-d4 serves as a critical marker for detecting residues of furazolidone in animal tissues. A study conducted on poultry revealed that AOZ levels could be measured in various tissues, including breast muscle and liver, after administering furazolidone. The depletion curves indicated that AOZ levels decreased over time following withdrawal from medicated feed, providing insights into the pharmacokinetics of this compound .

Pharmacokinetic Studies

Pharmacokinetic studies using AOZ-d4 have been pivotal in understanding its behavior in biological systems. For example, research has shown that after administration, AOZ-d4 can be detected in muscle tissues with varying concentrations depending on the duration of treatment and withdrawal periods . This information is essential for establishing safe withdrawal times for animals treated with furazolidone.

Summary of Findings

The biological activity of this compound highlights its potential as an antimicrobial agent with specific applications in veterinary medicine and food safety monitoring. Its role as a metabolite marker for furazolidone residues underscores its importance in regulatory frameworks aimed at ensuring food safety.

Properties

IUPAC Name

3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-5-1-2-7-3(5)6/h1-2,4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCJNIUHWNJNCT-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)N1N)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656957
Record name 3-Amino(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188331-23-8
Record name 3-Amino(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1188331-23-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.